3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid hydrochloride
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Overview
Description
3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline ring system, which is a common motif in many natural and synthetic bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid hydrochloride typically involves the construction of the tetrahydroisoquinoline core followed by functionalization at the appropriate positions. One common method is the Bischler–Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent . Another approach is the Pomeranz–Fritsch reaction, which uses benzylamine derivatives and aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives with varying degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .
Scientific Research Applications
3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups that may enhance its biological activity.
2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A more complex analog with potential antibacterial properties.
Uniqueness
3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the tetrahydroisoquinoline ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1205751-14-9 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydroisoquinolin-7-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)4-2-9-1-3-10-5-6-13-8-11(10)7-9;/h1,3,7,13H,2,4-6,8H2,(H,14,15);1H |
InChI Key |
OEMJPYJJIORMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)CCC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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